N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide
Description
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide is a benzamide derivative featuring a partially hydrogenated benzo[d]thiazole core substituted with 5,5-dimethyl and 7-oxo groups. The benzamide moiety is further functionalized with a 4-(dimethylamino) group. Its structural complexity, characterized by fused bicyclic systems and polar substituents, suggests relevance in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-(dimethylamino)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-18(2)9-13-15(14(22)10-18)24-17(19-13)20-16(23)11-5-7-12(8-6-11)21(3)4/h5-8H,9-10H2,1-4H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHNBZFXSMGTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole core, followed by the attachment of the dimethylamino group through a series of reactions involving amide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial properties. The thiazole nucleus is known for its ability to disrupt bacterial lipid biosynthesis and has shown efficacy against various bacterial strains including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| Compound d1 | Escherichia coli | Active |
| Compound d2 | Staphylococcus aureus | Active |
| Compound d3 | Aspergillus niger | Active |
Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Molecular docking studies suggest that these compounds interact effectively with cancer-related targets .
Table 2: Anticancer Activity Against MCF7 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound d6 | 15 | Apoptosis induction |
| Compound d7 | 10 | Cell cycle arrest |
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications in:
- Antimicrobial Treatments : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Therapies : Formulation of anticancer drugs that can effectively target specific cancer cell lines without affecting normal cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and the benzamide group can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the biological context, but it generally involves the inhibition or activation of key biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a benzo[d]thiazol-2-yl-benzamide scaffold with several analogs, differing primarily in the substituents on the benzamide ring or the thiazole core. Key structural comparisons include:
Commercial and Research Status
- In contrast, the dioxopyrrolidinyl variant () is supplied by JHECHEM for research use .
- Derivatives like 4-Chloro-benzenesulfonamide () are referenced in patent literature (e.g., WAY-324498), indicating prior industrial interest .
Notes
Synthetic Challenges : The tetrahydrobenzo[d]thiazole core requires precise hydrogenation and oxidation steps, as seen in ’s palladium-catalyzed hydrogenation protocol .
Data Gaps : Pharmacokinetic data (e.g., solubility, logP) and in vivo efficacy for the target compound are absent in the evidence, highlighting the need for further studies.
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 342.39 g/mol
- CAS Number : 600130-11-8
The compound features a thiazole ring and a dimethylamino group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Analogous compounds have shown significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanisms often involve the inhibition of specific kinases or pathways critical for cancer cell survival .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .
- Antimicrobial Properties : Certain thiazole-based compounds exhibit antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections .
Case Study 1: Antitumor Activity
A study evaluated the anticancer properties of a series of thiazole derivatives that included this compound. The results indicated an IC50 value of approximately 0.096 μM against EGFR in MCF7 cells, showcasing its potency as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
In another research effort focused on thiazole derivatives, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results showed a significant reduction in TNF-alpha and IL-6 levels when treated with the compound at concentrations as low as 1 μM .
Comparative Table of Biological Activities
| Compound | Activity Type | IC50/EC50 | Cell Line/Model |
|---|---|---|---|
| N-(5,5-dimethyl-7-oxo...) | Antitumor | 0.096 μM | MCF7 (breast cancer) |
| N-(5,5-dimethyl...) | Anti-inflammatory | 1 μM | In vitro cytokine assay |
| N-(2-benzylamino...) | β-cell protective | EC50 0.1 μM | INS-1 pancreatic β-cells |
Q & A
Basic: What are the standard synthetic routes for this compound, and how are key reaction parameters optimized?
Answer:
The synthesis of this benzamide derivative typically involves condensation reactions between the tetrahydrobenzo[d]thiazole core and the substituted benzamide moiety. Key steps include:
- Nucleophilic substitution to attach the dimethylamino group to the benzamide ring.
- Cyclocondensation under reflux conditions to form the tetrahydrobenzo[d]thiazole scaffold .
- Temperature control (e.g., maintaining 60–80°C during reflux) and reaction time optimization (6–12 hours) to maximize yield and purity .
- Purification via recrystallization using ethanol or methanol to isolate the final product .
Critical parameters affecting yield include solvent polarity, stoichiometric ratios of reactants, and catalyst selection (e.g., acidic or basic conditions). Reaction progress should be monitored using thin-layer chromatography (TLC) .
Basic: Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?
Answer:
Key characterization methods include:
- Melting point determination : Validates purity and crystallinity .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the oxo group, N-H stretches for amides) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons in the benzamide ring) .
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
- Solubility tests : Guides formulation strategies (e.g., solubility in DMSO for in vitro assays) .
Advanced: How can Design of Experiments (DoE) principles optimize the synthesis process?
Answer:
DoE reduces experimental trials while capturing critical variables:
- Factorial designs : Test interactions between variables (e.g., temperature, solvent, catalyst concentration) .
- Response surface methodology (RSM) : Models nonlinear relationships to identify optimal conditions (e.g., maximizing yield while minimizing byproducts) .
- Central composite designs : Explore edge cases (e.g., extreme pH or temperatures) to assess robustness .
- AI-driven optimization : Machine learning algorithms predict reaction outcomes based on historical data, accelerating parameter selection .
Example workflow:
Define independent variables (e.g., reaction time, temperature).
Select a DoE model (e.g., 2³ factorial design).
Analyze results statistically (ANOVA) to identify significant factors.
Validate predictions with confirmatory experiments .
Advanced: What strategies address discrepancies in biological activity data across studies?
Answer:
Contradictions in bioactivity data may arise from:
- Purity variations : Validate compound purity via HPLC before assays .
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) .
- Target specificity : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes/receptors and cross-validate with in vitro results .
- Replicate studies : Conduct triplicate experiments with statistical analysis (e.g., Student’s t-test) to confirm reproducibility .
- Meta-analysis : Compare data across literature for trends (e.g., IC₅₀ values against similar targets) .
Advanced: How are computational methods used to predict biological targets and interaction mechanisms?
Answer:
- Molecular docking : Simulates ligand-receptor binding (e.g., targeting kinase enzymes) using software like Schrödinger Suite .
- Quantum chemical calculations : Predicts electronic properties (e.g., HOMO/LUMO energies) to assess reactivity .
- Molecular dynamics (MD) simulations : Models conformational changes over time to study binding stability .
- QSAR models : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity trends .
Example workflow:
Generate 3D conformers of the compound.
Dock into target protein structures (PDB IDs).
Calculate binding energies (ΔG) and validate with experimental IC₅₀ values .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis or oxidation .
- Handling : Use gloves and eye protection; avoid inhalation (potential irritant) .
- Solubility : Prepare stock solutions in DMSO (tested for stability over 48 hours) .
Advanced: How can researchers investigate the metabolic stability of this compound?
Answer:
- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS .
- CYP450 inhibition studies : Screen against cytochrome P450 isoforms to assess drug-drug interaction risks .
- Computational ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., phase I/II reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
